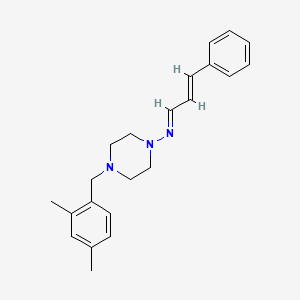
Ethanone, 2-(2-imino-3(2H)-thiazolyl)-1-(2-naphthalenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 2-(2-imino-3(2H)-thiazolyl)-1-(2-naphthalenyl)- is a complex organic compound that features a thiazole ring and a naphthalene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-(2-imino-3(2H)-thiazolyl)-1-(2-naphthalenyl)- typically involves the reaction of naphthalene derivatives with thiazole intermediates. One common method includes the use of Rh(III)-catalyzed C–H bond naphthylation and cascade directing group transformation . This regioselective process involves aryl imidates and oxa bicyclic alkenes, resulting in the formation of naphthalene-substituted aromatic esters .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, ensuring high yield and purity. The reaction conditions are optimized to facilitate efficient production, often involving controlled temperatures and pressures to maintain the integrity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, 2-(2-imino-3(2H)-thiazolyl)-1-(2-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the thiazole ring.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur on the naphthalene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The conditions typically involve specific solvents and controlled temperatures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene oxides, while substitution reactions can introduce various functional groups onto the naphthalene ring.
Wissenschaftliche Forschungsanwendungen
Ethanone, 2-(2-imino-3(2H)-thiazolyl)-1-(2-naphthalenyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethanone, 2-(2-imino-3(2H)-thiazolyl)-1-(2-naphthalenyl)- involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with biological macromolecules, potentially inhibiting or activating certain enzymes or receptors. The naphthalene moiety may contribute to the compound’s overall stability and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethanone, 2-(2-imino-3(2H)-thiazolyl)-1-(1-naphthalenyl)-
- Ethanone, 2-(2-imino-3(2H)-thiazolyl)-1-(3-naphthalenyl)-
Uniqueness
Ethanone, 2-(2-imino-3(2H)-thiazolyl)-1-(2-naphthalenyl)- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
62284-54-2 |
|---|---|
Molekularformel |
C15H12N2OS |
Molekulargewicht |
268.3 g/mol |
IUPAC-Name |
2-(2-imino-1,3-thiazol-3-yl)-1-naphthalen-2-ylethanone |
InChI |
InChI=1S/C15H12N2OS/c16-15-17(7-8-19-15)10-14(18)13-6-5-11-3-1-2-4-12(11)9-13/h1-9,16H,10H2 |
InChI-Schlüssel |
FUYVOGXSMZMOSN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CN3C=CSC3=N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B11983344.png)
![5-(3,4-dimethoxyphenyl)-4-{[(E)-(3-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11983346.png)
![N'-[(1E)-1-(4-hydroxyphenyl)propylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11983357.png)

![2-{[3-(4-Bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11983371.png)

![ethyl 2-{[3-(1-benzofuran-2-yl)-4-oxo-6-propyl-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11983389.png)
![3-(2-chlorophenyl)-N'-[(E)-1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11983395.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11983397.png)
![3-cyclohexyl-4-[(E)-(2-methylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B11983402.png)
![4-{(E)-[2-(phenylsulfonyl)hydrazono]methyl}phenyl 4-bromobenzoate](/img/structure/B11983403.png)


